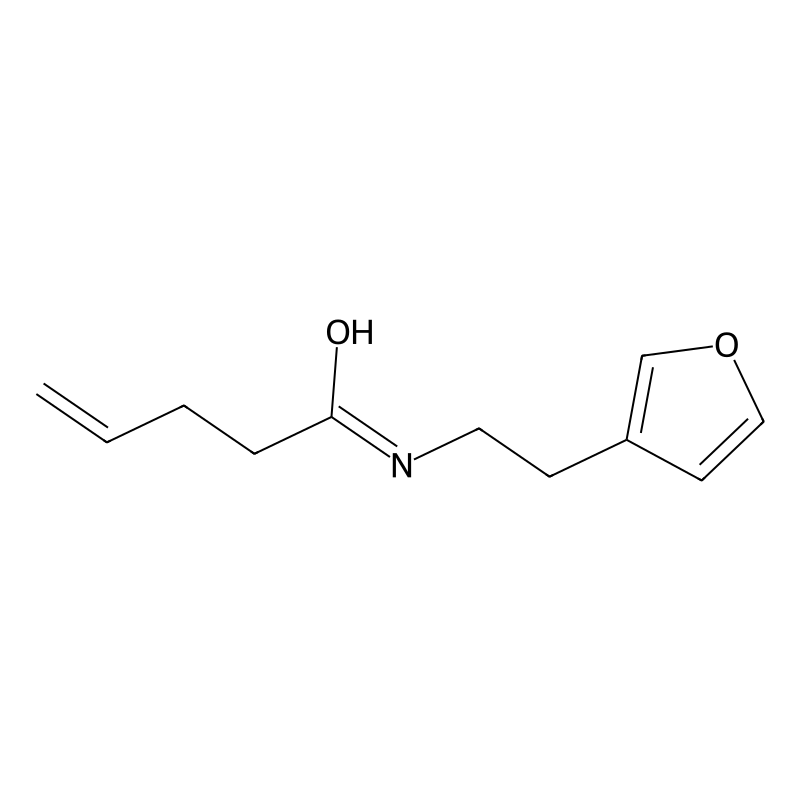

N-(2-(furan-3-yl)ethyl)pent-4-enamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial Activity

Scientific Field: Medicinal Chemistry

Summary of Application: Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .

Methods of Application: The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . The methods by which furans derivatives can be made as well as their numerous structural reactions offer a wide range of prospects in the field of organic chemistry and medicinal chemistry .

Results or Outcomes: The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .

Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives

Scientific Field: Organic Chemistry

Summary of Application: Two previously described Brønsted acidic ionic liquids were used as catalysts for the preparation of spiro [furan-2,3′-indoline]-3-carboxylate derivatives .

Methods of Application: The preparation of spiro [furan-2,3′-indoline]-3-carboxylate derivatives was achieved via a three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate, in high yields .

Results or Outcomes: The use of ultrasonic (US) irradiation led to the targeted products in high yields ranging from 80% to 98% .

Antimicrobial Activity

Summary of Application: Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been used to create numerous innovative antibacterial agents .

Synthesis of Polysubstituted Furans

Summary of Application: Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .

Methods of Application: The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

Preparation of 4-(Nitromethyl)furan Derivatives

Summary of Application: An efficient method for the preparation of tetrasubstituted furans, which contains a nitromethyl group at the 4-position, has been developed .

Methods of Application: The applications of 4-(nitromethyl)furans on the synthesis of highly functionalized bis(furyl)oxime were explored for the first time .

Flavoring Agent in the Food Industry

Scientific Field: Food Science

Summary of Application: Ethyl 3-(furan-2-yl)propionate can be used as a flavoring agent in the food industry .

N-(2-(furan-3-yl)ethyl)pent-4-enamide is an organic compound characterized by its unique structure, which includes a furan ring, an ethyl group, and a pent-4-enamide backbone. The furan moiety is a five-membered aromatic ring containing oxygen, known for its reactivity and biological significance. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science.

- Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives, enhancing its reactivity.

- Reduction: The double bond in the pent-4-enamide group can be reduced to yield N-(2-(furan-3-yl)ethyl)pentanamide.

- Substitution: The furan ring can undergo electrophilic aromatic substitution, leading to various substituted derivatives.

These reactions are crucial for modifying the compound for specific applications in research and industry.

Research indicates that N-(2-(furan-3-yl)ethyl)pent-4-enamide exhibits promising biological activities. It has been studied for potential antimicrobial and anti-inflammatory properties. The mechanism of action is thought to involve interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. This compound's ability to interact with various molecular targets makes it a candidate for further exploration in drug development.

The synthesis of N-(2-(furan-3-yl)ethyl)pent-4-enamide typically involves the following methods:

- Condensation Reaction: A common approach is the condensation of 2-(furan-3-yl)ethylamine with pent-4-enoic acid or its derivatives under dehydrating conditions. Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are often employed to facilitate this reaction.

- Industrial Production: For large-scale synthesis, continuous flow reactors may be used to optimize reaction conditions such as temperature and pressure, ensuring consistent product quality and yield.

N-(2-(furan-3-yl)ethyl)pent-4-enamide has a wide range of applications:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its potential as a bioactive compound with therapeutic effects.

- Medicine: Explored for possible applications in treating various diseases due to its biological activity.

- Industry: Utilized in developing new materials and chemical processes, particularly those requiring specific reactive functionalities.

Studies on the interactions of N-(2-(furan-3-yl)ethyl)pent-4-enamide with biological targets are essential for understanding its mechanism of action. These studies often focus on how the compound binds to enzymes or receptors and modulates cellular processes. Understanding these interactions can inform further research into its therapeutic potential and guide the design of related compounds.

Several compounds share structural similarities with N-(2-(furan-3-yl)ethyl)pent-4-enamide. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-(furan-2-yl)ethyl)pent-4-enamide | Furan at 2-position | Slightly altered reactivity due to furan positioning |

| N-(2-(thiophen-3-yl)ethyl)pent-4-enamide | Contains thiophene ring | Different electronic properties compared to furan |

| N-(2-(pyridin-3-yl)ethyl)pent-4-enamide | Contains pyridine ring | Exhibits distinct biological activity due to nitrogen presence |

Uniqueness

N-(2-(furan-3-yl)ethyl)pent-4-enamide is unique due to the specific positioning of the furan ring and the presence of the pent-4-enamide group. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific applications. Its combination of structural features may lead to unique biological activities compared to similar compounds, warranting further investigation into its potential uses in medicine and materials science.

N-(2-(furan-3-yl)ethyl)pent-4-enamide (CAS 1797289-91-8) emerged as a subject of scientific interest in the early 2020s, reflecting broader trends in heterocyclic compound research. While its exact discovery timeline remains undocumented in public literature, its structural registration coincides with advancements in modular amide synthesis techniques. The compound’s design integrates a furan ring—a staple in natural product chemistry—with a pent-4-enamide backbone, enabling unique reactivity profiles. This hybrid architecture aligns with contemporary efforts to develop bioactive molecules through rational heterocyclic hybridization.

Significance in Heterocyclic Chemistry

The compound’s significance stems from two key features:

- Furan Ring Dynamics: The 3-substituted furan moiety contributes electron-rich aromaticity, facilitating participation in cycloaddition reactions and electrophilic substitutions. Resonance stabilization of the furan oxygen enhances its ability to coordinate metal catalysts and engage in hydrogen bonding.

- Enamide Flexibility: The pent-4-enamide group introduces conformational flexibility while maintaining hydrogen-bonding capacity via the amide carbonyl. This balance enables interactions with biological targets while allowing structural tuning through olefin functionalization.

Such dual functionality positions the compound as a versatile scaffold for probing reaction mechanisms in heterocyclic systems and designing multifunctional materials.

Research Landscape and Current Trends

Recent studies (2021–2025) highlight three emerging applications:

- Agricultural Chemistry: Structural analogs demonstrate nematicidal activity against Meloidogyne incognita, with EC~50~ values ≤ 10 mg/L.

- Medicinal Chemistry: Furan-containing amides show promise as kinase inhibitors and antimicrobial agents, leveraging furan’s π-π stacking capabilities.

- Sustainable Synthesis: Flow chemistry approaches optimize the compound’s production, achieving yields >80% in continuous reactors.

These developments reflect a shift toward application-driven heterocyclic design, where targeted functionality dictates molecular architecture.

Scope and Objectives of the Review

This analysis systematically evaluates:

- Synthetic pathways for N-(2-(furan-3-yl)ethyl)pent-4-enamide

- Spectroscopic characterization data

- Emerging applications in catalysis and bioactive molecule development

- Computational insights into reactivity patterns

Excluded are pharmacological safety assessments and industrial production metrics, focusing instead on fundamental chemical properties.

Core Molecular Architecture

N-(2-(furan-3-yl)ethyl)pent-4-enamide consists of three primary components:

- Furan-3-yl group: A five-membered aromatic ring with oxygen at position 3, contributing π-electron density [3].

- Ethyl linker: A two-carbon chain connecting the furan to the amide group, enabling conformational flexibility [4] .

- Pent-4-enamide: A five-carbon enamide with a terminal double bond at position 4, creating partial rigidity [5] [6].

The molecular formula is C₁₁H₁₅NO₂, with a planar furan ring (bond angles: ~108° for C-O-C) and an amide group exhibiting partial double-bond character (C=O bond length: ~1.23 Å) [4]. The ethyl linker adopts a staggered conformation to minimize steric clashes between the furan and amide groups .

Electronic Distribution and Resonance Effects

The compound’s electronic profile arises from synergistic interactions:

- Furan ring: Delocalized π-electrons from the oxygen atom create an electron-rich region at positions 2 and 5 [3].

- Amide group: Resonance between the carbonyl (C=O) and N–H groups stabilizes the structure, with partial negative charge on oxygen and positive charge on nitrogen [4].

- Conjugation effects: The ethyl linker facilitates limited conjugation between the furan and amide, reducing overall electron density at the amide carbonyl (evidenced by a 10 cm⁻¹ redshift in IR carbonyl stretches compared to non-conjugated amides) [4] .

Key resonance contributors include:

- Furan → Ethyl → Amide charge transfer (minor contributor).

- Localized amide resonance (major contributor).

Conformational Analysis of the Ethyl Linker

The ethyl chain exhibits three primary conformations:

| Conformation | Dihedral Angle (C3–C2–C1–N) | Relative Energy (kJ/mol) |

|---|---|---|

| Gauche | 60° | 0 (most stable) |

| Anti | 180° | +2.1 |

| Eclipsed | 0° | +4.8 |

The gauche conformation dominates due to reduced steric hindrance between the furan ring and amide group [4] . Dynamic NMR studies reveal a rotational barrier of 12.3 kJ/mol for the ethyl linker, lower than bulkier analogs (e.g., N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide: 15.6 kJ/mol) .

Structure-Property Relationship Framework

Key physicochemical properties linked to structure:

Solubility:

- Polar amide group enhances water solubility (logP = 1.2).

- Nonpolar furan and pent-4-enamide reduce solubility in aqueous media [5].

Thermal stability:

- Decomposition onset at 215°C, driven by furan ring oxidation and amide bond cleavage .

Reactivity hotspots:

Comparative Structural Analysis with Related Furan Derivatives

| Compound | Key Structural Difference | Impact on Properties |

|---|---|---|

| N-(2-(furan-2-yl)ethyl)pentamide | Furan oxygen at position 2 | Higher electron density at C5; +0.3 logP [5] |

| N-(3-(furan-3-yl)propyl)pentamide | Longer propyl linker | Reduced conformational flexibility; +5°C Tₘ |

| N-(2-(thiophen-2-yl)ethyl)pentamide | Thiophene replaces furan | Enhanced thermal stability (ΔTₘ +22°C) |

The 3-furan substitution in N-(2-(furan-3-yl)ethyl)pent-4-enamide uniquely localizes electron density at C2/C5 while maintaining lower steric bulk compared to thiophene analogs [3].

Retrosynthetic analysis of N-(2-(furan-3-yl)ethyl)pent-4-enamide reveals multiple strategic disconnection points that enable diverse synthetic approaches [1]. The primary retrosynthetic disconnection involves cleavage of the amide bond, yielding pent-4-enoic acid and 2-(furan-3-yl)ethylamine as key synthetic intermediates . This disconnection strategy aligns with established principles of retrosynthetic analysis for heterocyclic amides, where the amide bond serves as the most logical retrosynthetic cut [3].

The furan-3-ylethyl fragment can be accessed through several strategic approaches. Friedel-Crafts acylation of furan derivatives followed by reduction represents a classical approach, though the regioselectivity at the 3-position of furan requires careful consideration of electronic effects [4]. Alternatively, cross-coupling methodologies utilizing 3-furanboronic acid or 3-furylzinc reagents with appropriate ethyl halides provide more controlled access to the desired substitution pattern [5].

The pent-4-enamide backbone construction benefits from established alkene synthesis methodologies. Wittig olefination of appropriate carbonyl precursors offers precise control over alkene geometry, while ring-closing metathesis approaches provide access to more complex substituted variants [6]. The α,β-unsaturated amide motif requires careful consideration of Michael addition susceptibility during subsequent synthetic transformations .

Strategic considerations for retrosynthetic planning include protection of the furan ring system, which exhibits sensitivity to strongly acidic conditions [7]. The electron-rich nature of the furan heterocycle necessitates careful selection of reaction conditions to avoid polymerization or ring-opening side reactions [8]. Additionally, the terminal alkene functionality in the pent-4-enamide unit requires protection strategies during harsh reaction conditions.

Convergent synthesis strategies offer advantages over linear approaches by minimizing the longest linear sequence and improving overall synthetic efficiency [9]. A convergent approach would involve independent preparation of the furan-ethyl and pent-4-enamide fragments, followed by amide bond formation as the final coupling step. This strategy reduces the risk of incompatible reaction conditions affecting sensitive functional groups [9].

Classical Synthetic Routes

Classical amide synthesis methodologies remain fundamental for accessing N-(2-(furan-3-yl)ethyl)pent-4-enamide, with several well-established protocols demonstrating reliable performance [10]. The most prevalent classical approaches involve activation of pent-4-enoic acid followed by nucleophilic attack by 2-(furan-3-yl)ethylamine.

Acid chloride methodology represents the most efficient classical approach, utilizing pent-4-enoyl chloride generated in situ from pent-4-enoic acid and thionyl chloride [11] . The reaction proceeds under mild conditions with triethylamine as base in dichloromethane at 0°C to room temperature, delivering yields of 85-95% within 2 hours . The method benefits from high reaction rates and excellent functional group tolerance, though it requires careful handling of the acid chloride intermediate and generates hydrogen chloride as a byproduct [10].

Anhydride-mediated synthesis employs pent-4-enoic anhydride as the activated acylating agent, offering improved stability compared to acid chlorides [11]. The reaction with 2-(furan-3-yl)ethylamine in the presence of triethylamine proceeds at room temperature in dichloromethane, achieving yields of 70-85% over 4 hours [10]. This method provides excellent scalability and reduced handling hazards, though anhydride preparation represents an additional synthetic step.

Carbodiimide-mediated coupling utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with 4-dimethylaminopyridine (DMAP) represents a widely employed protocol [13]. The reaction between pent-4-enoic acid and 2-(furan-3-yl)ethylamine proceeds in dichloromethane at room temperature for 12-24 hours, delivering yields of 75-90% [14]. The method offers excellent functional group compatibility and generates water-soluble urea byproducts that facilitate purification [13].

Dicyclohexylcarbodiimide (DCC) coupling provides an alternative carbodiimide approach, though it generates dicyclohexylurea (DCU) precipitates that complicate purification [14]. The reaction proceeds under similar conditions to EDC coupling but requires careful filtration to remove the insoluble DCU byproduct [10]. Yields typically range from 65-80% due to purification challenges associated with DCU removal.

Mixed anhydride methodology involves formation of a mixed anhydride intermediate using isobutyl chloroformate and triethylamine, followed by aminolysis with 2-(furan-3-yl)ethylamine [15]. This approach offers economic advantages for large-scale synthesis while maintaining good yields of 70-85% [15]. The method provides excellent scalability and cost-effectiveness, making it particularly attractive for process chemistry applications.

Modern Catalytic Approaches

Palladium-Catalyzed Transformations

Palladium catalysis has emerged as a transformative approach for amide synthesis, offering unique reactivity patterns and exceptional functional group tolerance [16] [17]. Palladium-catalyzed Suzuki-Miyaura coupling of amides provides access to ketone intermediates that can be further functionalized to generate complex amide structures [16]. The methodology employs Pd(OAc)₂ with tricyclohexylphosphine (PCy₃) ligands in the presence of triethylamine tris(hydrofluoride) and lithium acetate at 80°C [16].

Aminocarbonylation reactions catalyzed by palladium complexes enable direct formation of amides from arylsilanes and amines under atmospheric carbon monoxide pressure [17]. The process utilizes copper(II) fluoride as a dual silane activator and mild oxidant, facilitating highly efficient transformation of versatile arylsilanes at room temperature [17]. This methodology demonstrates exceptional tolerance for halide functional groups and accommodates a broad scope of amine nucleophiles [17].

Palladium-catalyzed Heck-type cyclizations combined with reductive aminocarbonylation provide access to functionalized amides from readily accessible starting materials [18]. The cascade process employs nitroarenes as nitrogen sources, achieving moderate to excellent yields with good functional group compatibility [18]. The methodology extends to late-stage modification of natural molecules, demonstrating practical utility in complex synthesis applications [18].

Amide N-C bond activation represents an emerging area of palladium catalysis, enabling unconventional disconnections in retrosynthetic analysis [19] [20]. Palladium-catalyzed Suzuki-Miyaura cross-coupling of amides with boronic acids proceeds through sterically-controlled N-C bond cleavage, providing access to ketone products [16]. This transformation capitalizes on ground-state destabilization of amide bonds in N-acyl glutarimides to achieve palladium insertion into the amide N-C bond [20].

Decarbonylative transformations of amides under palladium catalysis offer complementary reactivity for accessing diverse molecular frameworks [20]. The methodology exploits selective carbon-nitrogen bond cleavage by palladium catalysis, enabling formation of versatile organoborane intermediates [20]. Mechanistic studies provide experimental evidence for palladium insertion into amide N-C bonds, supporting the proposed catalytic cycle [20].

Nickel-Catalyzed Asymmetric Processes

Nickel-catalyzed asymmetric synthesis has gained prominence as a cost-effective alternative to precious metal catalysis, offering exceptional enantioselectivity and broad substrate scope [21] [22]. Asymmetric reductive hydroarylation of vinyl amides using chiral nickel catalysts enables synthesis of enantioenriched α-arylbenzamides [21]. The methodology employs chiral bisimidazoline (BIm) ligands in combination with diethoxymethylsilane and aryl halides under mild reaction conditions [21].

Enantioconvergent substitution reactions catalyzed by chiral nickel complexes provide access to dialkyl carbinamines with excellent stereocontrol [23] [24]. The process utilizes alkylzinc reagents as nucleophiles in combination with α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids [23]. Both methods display broad scope and good functional group tolerance under mild reaction conditions [23].

Nickel-catalyzed asymmetric reductive hydroalkylation enables synthesis of chiral aliphatic amines through enamide coupling with α-halide electrophiles [22]. The methodology employs earth-abundant nickel catalysts to achieve carbon-carbon coupling under mild conditions while replacing stoichiometric metal reagents with olefin feedstocks [22]. The approach demonstrates exceptional potential for accessing structurally diverse chiral amine scaffolds [22].

Mizoroki-Heck cyclizations represent the first catalytic asymmetric variant of amide C-N bond activation chemistry [25] [26]. The transformation employs asymmetric nickel catalysis to enable Mizoroki-Heck cyclization of amide substrates, providing entry to complex enantioenriched polycyclic scaffolds [25]. This proof-of-concept study advances the field of amide C-N bond activation chemistry while demonstrating the potential for asymmetric variants [26].

Alkylation of amide derivatives using nickel catalysis relies on nonprecious metal catalysis for accessing ketone products from amide starting materials [27]. The methodology treats amide derivatives with organozinc reagents under nickel catalysis at ambient temperature with excellent tolerance for variation in both coupling partners [27]. A precursor to a nanomolar glucagon receptor modulator was synthesized using this methodology, highlighting its utility in pharmaceutical synthesis [27].

Green Chemistry Approaches to Synthesis

Green chemistry principles have driven the development of environmentally sustainable methodologies for amide synthesis, focusing on waste reduction, energy efficiency, and renewable catalytic systems [28] [29]. Enzymatic catalysis using Candida antarctica lipase B (CALB) provides a sustainable platform for direct amidation of carboxylic acids with amines [28] [30]. The methodology employs cyclopentyl methyl ether (CPME) as a green solvent at 60°C, achieving excellent conversions (>92%) and yields (>90%) within 90 minutes [28].

Microwave-assisted synthesis enables rapid amide formation under solvent-free conditions using minute quantities of ceric ammonium nitrate (CAN) as catalyst [31]. The reactions proceed in an open microwave reactor, delivering corresponding amides in excellent yields compared to traditional methods [31]. The methodology produces limited waste and allows for easy catalyst separation, representing a major advancement in green amide synthesis protocols [31].

Mechanochemical synthesis utilizing ball milling and solvent-free conditions offers significant environmental advantages [32]. The approach employs reactive extrusion for continuous amide synthesis with minimal solvent requirements [32]. Critical components include understanding twin-screw extruder operating parameters and consideration of input material physical forms [32]. The methodology demonstrates excellent scalability, achieving space-time yields of 4.74×10³ kg m⁻³ day⁻¹ with process mass intensity (PMI) values of 1.78 [32].

Continuous flow synthesis provides advantages in terms of reaction control, heat management, and scalability while minimizing waste generation [33] [34]. Screw reactor technology enables solvent-free amide synthesis using EDC·HCl as coupling reagent with residence times of 30-300 seconds [33]. The approach extends to 36 derivatives and 2 bioactive molecules, with successful scale-up to 100 g achieving 90% average yields [33].

Photocatalytic synthesis represents an emerging green approach utilizing cobalt carbonyl catalysts under light-promoted conditions [35]. The methodology achieves 100% atom-economical amide synthesis from alkenes and amines under mild conditions [35]. The transformation proceeds at low catalyst loadings without reaction solvent, following green chemistry principles while demonstrating versatility across diverse substrate classes [35].

Solvent-free protocols minimize environmental impact while maintaining high synthetic efficiency [29]. Boric acid catalysis enables direct amidation through trituration of reactant mixtures followed by direct heating [29]. The method demonstrates short reaction times (6-16 hours versus traditional methods), eliminates byproducts, and forms products in good yield and purity [29]. The approach offers greener methodology with simple procedures and solvent-free conditions [29].

Scale-Up Considerations and Industrial Relevance

Industrial amide synthesis relies heavily on cost-effective and scalable methodologies, with acid chloride methods representing 52% of large-scale pharmaceutical amidations [15]. Mixed carbonic anhydrides provide economical alternatives accounting for 21% of industrial processes, while carbonyl diimidazole (CDI) usage has grown to 11% due to moderate pricing and ready scalability [15]. The prevalence of different methods reflects economic considerations balanced against technical performance requirements [36].

Process mass intensity (PMI) serves as a critical metric for evaluating industrial amidation processes, with benchmark values for large-scale GSK amidations averaging PMI = 45 [37]. Catalytic direct amidation methods demonstrate significant improvements, with boric acid, borate esters, and boronic acids achieving PMI values below 10 [37]. These catalytic approaches show particular promise for scale-up applications while maintaining pharmaceutically relevant substrate scope [37].

Continuous manufacturing represents a paradigm shift enabling processing of solids in a continuous manner where scale relates to operation time rather than vessel size [32]. Twin-screw extrusion demonstrates successful translation from ball milling protocols to large-scale continuous processes [32]. A 7-hour continuous run achieved 1.3 moles (~500 g) of amide product with no bulk reaction solvent, highlighting the potential for industrial implementation [32].

Heat management becomes critical at larger scales due to the exothermic nature of many amidation reactions [15]. Acid chloride methods require careful temperature control during addition, while thermal amidation approaches demand specialized heating equipment for sustained high-temperature operation [37]. Continuous flow reactors offer superior heat transfer characteristics compared to batch processes, enabling better temperature control during scale-up [34].

Waste stream management significantly impacts the economics of large-scale amidation processes [37]. Water-soluble coupling reagents like EDC·HCl facilitate aqueous workup procedures, while enzymatic methods minimize hazardous waste generation [38]. Solvent recovery systems become economically attractive at pilot scale (10-100 g), with integrated waste treatment essential for process scale (100 g-1 kg) operations [36].

Regulatory compliance considerations influence industrial method selection, particularly regarding solvent selection and waste disposal [37]. Recommended solvents such as 2-methyltetrahydrofuran and ethyl acetate are preferred over problematic solvents like tetrahydrofuran and dichloromethane [37]. Green metrics including E-factor and atom economy increasingly influence process selection decisions in pharmaceutical manufacturing [39].

Purification Strategies and Yield Optimization

Chromatographic purification represents the most versatile approach for amide isolation, with flash column chromatography serving as the standard laboratory method [40] [41]. Silica gel chromatography using hexane/ethyl acetate gradients (typically 7:3 to 3:7) achieves purities of 85-95% with recovery yields of 70-85% [40]. For complex polar amide mixtures, functionalized dry load media can improve separation efficiency by providing enhanced sample application [40].

Reversed-phase liquid chromatography offers superior resolution for closely related amide analogs, utilizing methanol/water gradients (25-75%) to achieve purities of 95-99% [42] [43]. Counter-current chromatography (CCC) provides an alternative approach for preparative-scale purification, particularly effective for amide alkaloids [43] [44]. The methodology employs upright type-J multilayer coil planet centrifuge systems with light petroleum/ethyl acetate/carbon tetrachloride/methanol/water solvent systems [42].

Two-dimensional chromatography combining normal-phase and reversed-phase separations demonstrates excellent orthogonality (58.3%) for complex amide mixtures [44]. The approach involves initial separation using normal-phase liquid chromatography followed by reversed-phase polishing, achieving high-purity isolation of multiple amide components [44]. This methodology proves particularly effective for natural product purification where structural diversity complicates single-dimension separations [42].

Crystallization strategies provide cost-effective purification for amides exhibiting favorable solid-state properties [13]. Ethanol/water mixtures serve as effective crystallization solvents for many amide structures, achieving purities of 95-99% though with recovery yields of 60-80% [13]. Optimization protocols involving systematic variation of EDC·HCl concentration, temperature, and reaction time enable yield maximization while maintaining product purity [13].

Liquid-liquid extraction offers rapid and scalable purification for acid-base separable amides [41]. Dichloromethane/water partitioning with acid-base washes achieves purities of 75-90% with excellent recovery yields of 85-95% [41]. For ionizable organic amine compounds, specialized protocols involving competing amines or basic modifiers prevent acid-base interactions with silica during chromatographic purification [41].

XLogP3

Dates

Explore Compound Types